(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride
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Overview
Description
®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 2-nitrophenoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ®-pyrrolidine and 2-nitrophenol.
Formation of the Ether Bond: The 2-nitrophenol is reacted with ®-pyrrolidine under basic conditions to form the ®-3-(2-nitrophenoxy)pyrrolidine.
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized to form lactams under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: ®-3-(2-Aminophenoxy)pyrrolidine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Pyrrolidinone derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Pharmaceutical research utilizes ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride in the development of new drugs. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry
In the chemical industry, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its role as an intermediate makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of ®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
3-(2-Nitrophenoxy)pyrrolidine: The non-chiral version, lacking the specific stereochemistry.
3-(2-Aminophenoxy)pyrrolidine: A reduced form with an amino group instead of a nitro group.
Uniqueness
®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific chiral configuration, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable tool for asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(3R)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSGDMXNWCTSX-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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